5H-Benzo[b]phosphindole, 5-phenyl-
Description
Overview of Organophosphorus Heterocycles in Contemporary Chemistry
Organophosphorus heterocycles, which are cyclic compounds containing at least one phosphorus atom in the ring, represent a significant and rapidly growing area of chemical research. researchgate.netresearchgate.net These compounds are not merely laboratory curiosities; they are integral to various scientific disciplines, including medicinal chemistry, agrochemistry, and materials science. researchgate.net The incorporation of a phosphorus atom into a heterocyclic system imparts unique stereoelectronic properties that differ significantly from their all-carbon or other heteroatom-containing analogues. This has led to their use as intermediates in organic synthesis and as functional components in a variety of applications. researchgate.nethelsinki.fi The versatility of phosphorus, with its variable oxidation states and coordination numbers, allows for the fine-tuning of the electronic and steric properties of these heterocycles, making them attractive targets for synthetic chemists. nih.gov
Academic Significance of Phosphindole Scaffolds in Advanced Research
Within the broader class of organophosphorus heterocycles, phosphindole scaffolds have emerged as a particularly important subclass. These compounds are phosphorus analogues of the well-known indole (B1671886) ring system, where a phosphorus atom replaces the nitrogen atom. This substitution has profound effects on the electronic structure and reactivity of the molecule. The academic significance of phosphindoles lies in their potential as building blocks for novel π-conjugated materials with interesting photophysical and electronic properties. researchgate.net Researchers are actively exploring their use in organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors. The ability to modify the phosphorus center and the carbocyclic framework of the phosphindole system allows for the systematic tuning of their properties, making them a versatile platform for the development of new functional materials. researchgate.net
Fundamental Structural Elements and Chemical Features of 5H-Benzo[b]phosphindole, 5-phenyl-
Core 1H-Phosphindole Ring System
The foundational structure of 5H-Benzo[b]phosphindole, 5-phenyl- is the benzo[b]phosphindole core. This is a tricyclic system where a phosphole (a five-membered ring containing a phosphorus atom) is fused to a benzene (B151609) ring. The "benzo" prefix indicates this fusion. The designation "5H" specifies that the fifth position of the heterocyclic ring system, which is the phosphorus atom, bears a hydrogen atom in the parent structure. This core structure is analogous to carbazole, a well-known nitrogen-containing heterocycle. The phosphorus atom in the phosphindole ring can exist in either a trivalent (P(III)) or a pentavalent (P(V)) state, often as a phosphine (B1218219) or a phosphine oxide, respectively. This variability allows for a rich chemistry and a wide range of potential derivatives.
Influence of 5-Phenyl Substitution on Molecular Architecture
Data Tables
Table 1: Compound Names
| Compound Name |
| 5H-Benzo[b]phosphindole, 5-phenyl- |
| 2,8-bis(9H-carbazol-9-yl)-5-phenylbenzo[b]phosphindole 5-oxide |
| 2,8-difluoro-5-phenylbenzo[b]phosphindole 5-oxide |
| 5-Chlorobenzo[b]phosphindole |
| 5-phenylbenzo[b]phosphindole 5-oxide |
| Carbazole |
| Indole |
| Naphthamide |
| Piperidine |
| Pyridine |
Table 2: Chemical Properties of 5H-Benzo[b]phosphindole, 5-phenyl-
| Property | Value |
| Molecular Formula | C18H13P nih.govstrem.com |
| Molecular Weight | 260.27 g/mol strem.com |
| CAS Number | 1088-00-2 sigmaaldrich.comnih.gov |
| Melting Point | 90-92 °C sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | 95% - 99% sigmaaldrich.comstrem.com |
| InChI Key | DNPJAMMRVRYLOB-UHFFFAOYSA-N sigmaaldrich.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrobenzo[b]phosphindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25P/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-3,8-9,15-18H,4-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLWHCLVGDUQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3CCCCC3P2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5h Benzo B Phosphindole, 5 Phenyl and Its Analogues
Strategies for Phosphindole Core Construction
The formation of the benzo[b]phosphindole skeleton is the critical step in the synthesis of these compounds. The strategies employed can be broadly categorized into direct cyclization approaches, where a pre-assembled carbon framework is closed to form the phosphorus-containing ring, and heterocyclization methods that build the ring system using an organophosphorus synthon.
Direct Cyclization Approaches to the Benzophosphindole Framework
Direct cyclization methods are among the most common strategies for synthesizing the benzo[b]phosphindole core. These approaches typically start with a 2-phenylphenyl (biphenyl) precursor that is strategically functionalized to facilitate the final ring-closing C-P bond formation.
This strategy involves the synthesis of a biphenyl (B1667301) derivative where one phenyl ring bears a phosphorus-containing group and the other is equipped with a reactive site, such as a halogen or a leaving group. The intramolecular reaction between these two functionalities leads to the formation of the phosphindole ring. The specific nature of the functional groups and the reaction conditions are critical for the success of the cyclization.
Transition metal catalysis offers powerful tools for C-H bond activation and subsequent C-P bond formation, enabling more direct and efficient cyclization pathways. Ruthenium complexes, in particular, have been explored for their ability to catalyze C-H functionalization reactions. nih.gov While direct examples for 5-phenyl-5H-benzo[b]phosphindole might be specific, the underlying principle involves the coordination of a ruthenium catalyst to a phosphine (B1218219) precursor, followed by directed C-H activation at the ortho-position of an adjacent phenyl ring to forge the new C-P bond. Photo-induced ruthenium-catalyzed reactions, which can proceed under mild conditions, represent a promising avenue for such transformations. nih.gov The development of air- and moisture-stable ruthenium catalysts further enhances the applicability of these methods in synthetic chemistry. youtube.com
Table 1: Representative Ruthenium-Catalyzed C-H Functionalization
| Catalyst System | Reactant Type | Key Features | Ref |
|---|---|---|---|
| Ruthenium(II) with photoredox conditions | Arenes and benzyl (B1604629) chlorides | Enables C-H benzylation under mild, photo-induced conditions without external photocatalysts. nih.gov | nih.gov |
Palladium catalysis is a cornerstone of modern organic synthesis and has been successfully applied to the formation of phosphorus heterocycles. Intramolecular dehydrogenative cyclization is a particularly elegant strategy that avoids the need for pre-functionalized starting materials. In this approach, a secondary phosphine oxide bearing a biphenyl group can undergo double C-H and P-H bond cleavage, catalyzed by a palladium(II) species, to form the desired ring system. wesleyan.edu This method is atom-economical and often proceeds with high efficiency. The use of Pd/C as a catalyst has also been shown to facilitate similar dehydrogenative cyclizations without the need for stoichiometric oxidants, with hydrogen gas being the only byproduct. nih.govrsc.orgnih.gov
The general mechanism for this transformation is believed to involve the coordination of the phosphine to the palladium center, followed by an intramolecular C-H activation step to form a palladacycle intermediate. Reductive elimination from this intermediate then furnishes the cyclized product and regenerates the active palladium catalyst. nih.gov
Table 2: Palladium-Catalyzed Dehydrogenative Cyclization
| Substrate | Catalyst | Base/Additive | Solvent | Temperature | Yield | Ref |
|---|---|---|---|---|---|---|
| Biphenyl-2-yl(phenyl)phosphine oxide | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 110 °C | 93% | wesleyan.edu |
Base-mediated reactions provide a classical yet effective route for ring formation. nih.govmdpi.com In the context of benzophosphindole synthesis, this can involve the deprotonation of a suitable precursor to generate a nucleophile that subsequently attacks an electrophilic site within the same molecule to close the ring. For instance, a 2'-halo-2-biphenylylphosphine could be treated with a strong base to induce cyclization via an intramolecular nucleophilic substitution. Annulation strategies, where a ring is formed by the reaction of two separate components in the presence of a base, are also prevalent in heterocycle synthesis and can be adapted for phosphindoles. nih.govrsc.orgresearchgate.net These methods often feature good functional group tolerance and can be highly regioselective. nih.gov
Heterocyclization with Organophosphorus Synthons
An alternative to direct cyclization of a pre-formed biphenyl framework is the construction of the heterocyclic ring using a phosphorus-containing building block, or synthon. This approach involves reacting a suitable organophosphorus compound with a molecule containing the necessary carbon framework to build the benzo[b]phosphindole system. For example, a di-Grignard or di-lithio reagent derived from 2,2'-dihalobiphenyl could react with phenyl-dichlorophosphine (PhPCl₂) to construct the 5-phenyl-5H-dibenzo[b,d]phosphole, a related structure. A similar strategy could be envisioned for the benzo[b]phosphindole core using an appropriately substituted benzene (B151609) derivative. This method is powerful as it allows for the introduction of the phosphorus atom late in the synthetic sequence.
Photochemical Cyclization Techniques (e.g., from Stilbene (B7821643) Precursors)
A prominent method for the synthesis of polycyclic aromatic compounds and their heteroaromatic analogues is the Mallory reaction, which involves the photochemical oxidative cyclization of stilbenes. nih.gov This reaction proceeds through the irradiation of a stilbene precursor, leading to an intramolecular 6π-electrocyclization. While the initial product is an unstable dihydrophenanthrene intermediate, subsequent oxidation, often facilitated by an agent like iodine, results in the formation of the stable aromatic phenanthrene (B1679779) core. nih.govnih.govresearchtrends.net
The general mechanism involves the photochemical isomerization of the more stable trans-stilbene (B89595) to the cis-isomer, which is the conformer that undergoes cyclization. nih.govstrath.ac.uk The efficiency of the reaction can be influenced by the presence of various substituents on the stilbene backbone. nih.gov Although this method is well-established for carbocyclic systems, its application to the synthesis of phosphorus-containing heterocycles like 5H-benzo[b]phosphindole, 5-phenyl- from appropriate phosphorus-substituted stilbene precursors represents a viable, though less commonly detailed, synthetic route. The key is the strategic placement of a phosphorus-containing moiety on a stilbene framework that, upon photocyclization, would yield the desired benzo[b]phosphindole structure.
Advanced Functionalization of Pre-Synthesized Phosphindole Cores
Once the core 5H-benzo[b]phosphindole, 5-phenyl- structure is obtained, a plethora of functionalization reactions can be employed to modify its properties.
The aromatic rings of the benzo[b]phosphindole system are susceptible to both electrophilic and nucleophilic substitution reactions, though the reactivity is influenced by the electron-donating or -withdrawing nature of the substituents present. researchgate.net In benzofused heterocycles like benzo[b]thiophene, a close analogue, electrophilic substitution is a common modification strategy. uoanbar.edu.iq The position of substitution is directed by the stability of the intermediate carbocation (Wheland intermediate). uoanbar.edu.iq For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups. researchgate.netyoutube.com These principles can be extended to the 5H-benzo[b]phosphindole, 5-phenyl- system, allowing for the introduction of a wide range of functional groups onto the carbocyclic framework.
The diene character of the phosphole ring within the benzo[b]phosphindole structure can potentially be harnessed in Diels-Alder reactions to construct more complex, fused heterocyclic systems. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool for ring formation. While specific examples involving 5H-benzo[b]phosphindole, 5-phenyl- as the diene are not extensively documented, the reactivity of related systems like 2-(1´-cycloalkenyl)benzo[b]thiophenes in Diels-Alder reactions with dienophiles such as N-phenylmaleimides has been studied. researchgate.net These reactions lead to the formation of dibenzothiophene (B1670422) derivatives, highlighting the potential for similar transformations in the phosphindole series to access novel polycyclic phosphorus heterocycles. researchgate.net The versatility of this approach is further demonstrated by the use of thioisobenzofurans, which undergo Diels-Alder reactions to create bridged precursors for polycyclic aromatic compounds. rsc.org
Late-stage functionalization is a crucial strategy for introducing chemical diversity at a late step in a synthetic sequence. For aromatic and heteroaromatic systems, this often involves initial halogenation, such as bromination, followed by a palladium-catalyzed cross-coupling reaction. This two-step sequence allows for the introduction of a wide array of substituents. While direct examples for 5H-benzo[b]phosphindole, 5-phenyl- are not explicitly detailed, the principles are widely applicable. The electron-rich nature of similar heterocyclic cores, such as the 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) system, makes them amenable to straightforward bromination. researchgate.net The resulting bromo-derivatives can then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds.
Specific Synthetic Pathways to 5H-Benzo[b]phosphindole, 5-phenyl- Derivatives
A direct and effective synthesis of a derivative, 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole, involves the reaction of a dilithium (B8592608) intermediate with dichlorophenylphosphine (B166023). nih.govbeilstein-journals.org This approach starts with 3,3′-dibromo-2,2′-binaphthyl, which is treated with n-butyllithium to generate the 3,3′-dilithio-2,2′-binaphthyl intermediate. Subsequent reaction with dichlorophenylphosphine leads to ring closure and the formation of the desired phosphole-fused π-conjugated acene. nih.govbeilstein-journals.org This parent compound then serves as a versatile starting material for further modifications at the phosphorus center, including oxidation to the phosphine oxide and sulfide (B99878), as well as the formation of a borane (B79455) complex. nih.govbeilstein-journals.org
| Derivative | Reagent | Yield (%) |
| 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole 6-oxide | Hydrogen peroxide | 92 |
| 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole 6-sulfide | Elemental sulfur | 88 |
Table 1: Synthesis of 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole Derivatives. nih.govbeilstein-journals.org
Synthesis of 5-Phenyl-5H-benzo[b]phosphindole 5-oxide
The preparation of 5-phenyl-5H-benzo[b]phosphindole 5-oxide is generally achieved through a two-step process. The initial step involves the synthesis of the parent phosphine, 5-phenyl-5H-benzo[b]phosphindole, followed by its oxidation to the corresponding phosphine oxide.
A common and effective method for the construction of the 5-phenyl-5H-benzo[b]phosphindole core is the reaction of 2,2'-dilithiobiphenyl with dichlorophenylphosphine. This reaction proceeds via a cyclization mechanism where the organolithium species act as a nucleophile, displacing the chloride ions from the phosphorus reagent to form the five-membered phosphacycle. The 2,2'-dilithiobiphenyl intermediate is typically generated in situ from a 2,2'-dihalobiphenyl, such as 2,2'-dibromobiphenyl (B83442) or 2,2'-diiodobiphenyl, through a lithium-halogen exchange reaction using a strong organolithium base like n-butyllithium.
Once the 5-phenyl-5H-benzo[b]phosphindole is isolated, it is subsequently oxidized to form the stable 5-oxide. This transformation is readily accomplished using a variety of oxidizing agents. A mild and efficient method involves the use of hydrogen peroxide in a suitable solvent. The lone pair of electrons on the phosphorus atom attacks the electrophilic oxygen of the peroxide, leading to the formation of the P=O bond and yielding the desired 5-phenyl-5H-benzo[b]phosphindole 5-oxide.
| Reactants | Reagents | Product |
| 2,2'-Dihalobiphenyl | n-Butyllithium, Dichlorophenylphosphine | 5-Phenyl-5H-benzo[b]phosphindole |
| 5-Phenyl-5H-benzo[b]phosphindole | Hydrogen Peroxide | 5-Phenyl-5H-benzo[b]phosphindole 5-oxide |
Preparation of Halogenated Phosphindoles (e.g., 5-Chlorobenzo[b]phosphindole)
The synthesis of halogenated benzo[b]phosphindoles can be approached in two primary ways: by direct halogenation of the pre-formed phosphindole ring system or by utilizing halogenated starting materials in the cyclization step. The preparation of 5-chlorobenzo[b]phosphindole serves as a representative example.
While direct chlorination of 5-phenyl-5H-benzo[b]phosphindole could be envisioned, a more controlled and common approach involves the use of chlorinated precursors. A plausible synthetic route would involve the cyclization of a 2,2'-dihalobiphenyl with a suitable phosphorus-containing reagent that already bears the chloro-substituent on the phosphorus atom, such as phenylphosphonous dichloride (dichlorophenylphosphine).
Alternatively, and more specifically for the title compound, the synthesis likely involves the reaction of a lithiated biphenyl species with a phosphorus halide. For instance, the reaction of 2,2'-biphenyl with a suitable chlorophosphine in the presence of a strong base could yield the desired product.
A more direct, though potentially less selective, method would be the direct chlorination of the parent 5H-benzo[b]phosphindole. However, this approach could lead to a mixture of chlorinated products at various positions on the aromatic rings. Therefore, building the molecule from chlorinated precursors is often the preferred strategy for achieving regiochemical control.
Detailed experimental procedures for the synthesis of 5-chlorobenzo[b]phosphindole are not extensively reported in readily available literature, but the fundamental principles of organophosphorus chemistry suggest these pathways are the most viable.
| Starting Material | Key Transformation | Product |
| 2,2'-Dihalobiphenyl | Cyclization with a chlorophosphine reagent | 5-Chlorobenzo[b]phosphindole |
| 5H-Benzo[b]phosphindole | Direct Chlorination | 5-Chlorobenzo[b]phosphindole |
Reactivity and Transformations of 5h Benzo B Phosphindole, 5 Phenyl
Reactivity Profile of the Phosphorus Heterocycle
The reactivity of the phosphorus atom within the benzo[b]phosphindole core is a key aspect of its chemical nature, allowing for a range of transformations.
Oxidation Reactions of the Phosphorus Atom
The trivalent phosphorus atom in 5-phenyl-5H-benzo[b]phosphindole is susceptible to oxidation, a common reaction for phosphines. This transformation leads to the formation of the corresponding pentavalent phosphine (B1218219) oxide. A standard method for this oxidation involves the use of hydrogen peroxide (H₂O₂), which converts the phosphine to its oxide, 5-phenyl-5H-benzo[b]phosphindole 5-oxide. rsc.orgontosight.ai This phosphine oxide is a stable compound and serves as a precursor for further functionalization. researchgate.net
Beyond simple oxidation to the oxide, the phosphorus center can also react with other chalcogens. For instance, reaction with elemental sulfur or sulfuring agents like Lawesson's reagent can convert the phosphine into 5-phenyl-5H-benzo[b]phosphindole 5-sulfide. This transformation from a phosphine oxide to a phosphine sulfide (B99878) has been demonstrated on related phosphafluorene-containing polymers. researchgate.net
Table 1: Oxidation Reactions of 5-phenyl-5H-benzo[b]phosphindole
| Reactant | Oxidizing/Sulfurizing Agent | Product |
| 5-phenyl-5H-benzo[b]phosphindole | Hydrogen Peroxide (H₂O₂) | 5-phenyl-5H-benzo[b]phosphindole 5-oxide |
| 5-phenyl-5H-benzo[b]phosphindole | Sulfur (S₈) / Lawesson's Reagent | 5-phenyl-5H-benzo[b]phosphindole 5-sulfide |
Reduction Processes of Phosphine Oxides to Phosphines
The conversion of the stable 5-phenyl-5H-benzo[b]phosphindole 5-oxide back to the corresponding trivalent phosphine is a crucial reduction process for regenerating the parent heterocycle. This deoxygenation can be challenging due to the high stability of the phosphorus-oxygen bond.
Several methodologies have been developed for the reduction of tertiary phosphine oxides. Silanes are effective reducing agents for this purpose. A metal-free reduction can be achieved using oxalyl chloride as an activating agent followed by hexachlorodisilane (B81481) as the reductant under mild conditions. kit.edu Another powerful and chemoselective reductant is 1,3-diphenyl-disiloxane (DPDS), which can reduce phosphine oxides even in the presence of other sensitive functional groups. nih.gov
Alternative methods include the use of phosphonic acid (H₃PO₃) in the presence of iodine under solvent-free conditions, which provides an environmentally friendly option. organic-chemistry.org An iodine-catalyzed reduction can also be accomplished using inexpensive trialkyl phosphites at room temperature. chemistryviews.org These methods are valuable for recycling phosphine oxide byproducts back into useful phosphine ligands. organic-chemistry.org
Table 2: Selected Reagents for the Reduction of Tertiary Phosphine Oxides
| Reducing System | Key Features |
| Oxalyl chloride / Hexachlorodisilane | Metal-free, mild conditions kit.edu |
| 1,3-Diphenyl-disiloxane (DPDS) | Highly chemoselective, additive-free nih.gov |
| Phosphonic acid / Iodine | Solvent-free, cost-effective organic-chemistry.org |
| Trialkyl phosphite (B83602) / Iodine | Mild, room temperature reaction chemistryviews.org |
Nucleophilic Substitutions Involving the Phosphorus Center
The trivalent phosphorus atom in 5-phenyl-5H-benzo[b]phosphindole possesses a lone pair of electrons, making it nucleophilic. youtube.com As a nucleophile, it can participate in substitution reactions, for example, with alkyl halides to form phosphonium (B103445) salts. youtube.com These reactions typically proceed via an Sₙ2 mechanism. walisongo.ac.id
Nucleophilic substitution can also occur at the phosphorus center in its pentavalent, oxidized state (phosphine oxide). These reactions at a P=O substrate are fundamental in organophosphorus chemistry. sapub.org The mechanism of these displacement reactions can be either a concerted, single transition state process or a stepwise addition-elimination pathway that proceeds through a trigonal bipyramidal pentacoordinate intermediate. sapub.orgnih.gov The specific pathway often depends on the nature of the nucleophile and the leaving group. sapub.org
Reactions Involving Aromatic Subunits of the Phosphindole Skeleton
The fused benzene (B151609) rings of the benzo[b]phosphindole skeleton are susceptible to substitution reactions typical of aromatic compounds.
Electrophilic Aromatic Substitution Reactions
The benzene rings of the dibenzophosphole system can undergo electrophilic aromatic substitution (SₑAr), allowing for the introduction of various functional groups. rsc.org The phosphorus atom and the phenyl group at the 5-position influence the regioselectivity of these substitutions.
A specific example is the electrophilic bromination of 5-ethyl-5H-dibenzophosphole 5-oxide with bromine in acetic acid, which yields the 3-bromo substituted product. rsc.org This indicates that the positions para to the phosphorus-containing ring fusion are activated towards electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.combyjus.com In a substituted 5-phenyl-5H-benzo[b]phosphindole 5-oxide system, various π-conjugated groups have been successfully introduced at the C⁸ position, demonstrating the feasibility of functionalizing the aromatic backbone. researchgate.net The directing effects of the existing substituents on the rings will determine the position of the incoming electrophile. libretexts.org
Nucleophilic Aromatic Substitution Reactions
While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions. wikipedia.org For an SₙAr reaction to proceed on the benzo[b]phosphindole skeleton, the aromatic ring must be rendered sufficiently electron-poor. This is typically achieved by the presence of strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to a suitable leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com
The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of the electron-withdrawing phosphine oxide group (P=O) in 5-phenyl-5H-benzo[b]phosphindole 5-oxide would deactivate the rings towards electrophilic attack but could potentially facilitate nucleophilic aromatic substitution if other activating groups are present. Heterocycles, particularly those like pyridine, are often more reactive towards SₙAr than benzene. wikipedia.orgnih.gov
Cycloaddition Chemistry of Phosphindoles
The lone pair of electrons on the phosphorus atom and the π-system of the phosphindole ring suggest the potential for participation in various cycloaddition reactions. These reactions are valuable for the synthesis of complex polycyclic phosphorus-containing heterocycles.
While specific examples involving 5-phenyl-5H-benzo[b]phosphindole in hetero-Diels-Alder reactions are not readily found in the surveyed literature, the general reactivity of P-heterocycles suggests their potential to act as dienophiles or dienes. In a hypothetical hetero-Diels-Alder reaction, the P=C bond of a transient phosphene intermediate, or the diene system of the benzo[b]phosphindole itself, could react with a suitable partner. For instance, reaction with a dienophile could lead to the formation of a bridged bicyclic phosphine. Conversely, the diene portion of the benzophosphindole ring system could theoretically react with a reactive dienophile. The specific pathways and the viability of such reactions would be highly dependent on the reaction conditions and the nature of the reaction partner.
The activation of small molecules by transition metal complexes bearing phosphine ligands is a well-established area of research. While there is no specific data on the activation of carbon disulfide by complexes of 5-phenyl-5H-benzo[b]phosphindole, the general principles of phosphine reactivity can be applied. The phosphorus atom in 5-phenyl-5H-benzo[b]phosphindole can act as a nucleophile, potentially attacking the electrophilic carbon atom of carbon disulfide. In the context of a metal complex, the phosphindole ligand would influence the electronic and steric environment of the metal center, which in turn would dictate the mode of activation of CS₂. The coordination of the phosphindole to a metal center could enhance its ability to activate small molecules.
Intramolecular C-H Bond Activation and Dearomatization Reactions
Intramolecular C-H bond activation and dearomatization reactions represent sophisticated strategies for the synthesis of novel three-dimensional molecular architectures from planar aromatic precursors. These transformations are of significant interest for creating complex molecules with potential applications in materials science and medicinal chemistry. While specific studies detailing these reactions for 5-phenyl-5H-benzo[b]phosphindole are not prevalent, related transformations in similar heterocyclic systems provide a basis for understanding the potential reactivity. Such reactions would likely involve a transition metal catalyst that facilitates the cleavage of a C-H bond and subsequent bond formation, leading to a dearomatized, polycyclic phosphine derivative. The regioselectivity of the C-H activation would be a critical aspect of these transformations.
Stereochemistry and Stereoselective Synthesis of Phosphindole Derivatives
Pyramidal Inversion Barriers at Phosphorus in Phosphindoles
The phosphorus atom in phosphindoles is typically trivalent and pyramidal, which allows for the existence of enantiomers. However, these enantiomers can interconvert through a process called pyramidal inversion, which involves a planar transition state. wikipedia.org The energy barrier to this inversion determines the configurational stability of the P-stereocenter.
Research has shown that the structure of the phosphole ring system significantly influences this inversion barrier. In simple phospholes, the barrier is unusually low (around 15-16 kcal/mol), which is attributed to the stabilization of the planar transition state through cyclic delocalization, often referred to as "aromaticity". acs.org However, the annulation of a benzene (B151609) ring to the phosphole core, as seen in phosphindoles, disrupts this delocalization. acs.org This disruption leads to a significant increase in the pyramidal inversion barrier. For a phosphindole derivative, the barrier to inversion (ΔG‡) has been measured to be considerably higher than that of a simple phosphole. acs.orgacs.orgscispace.com This increased stability is crucial as it allows for the resolution of racemic mixtures and the synthesis of configurationally stable P-stereogenic phosphindoles.
| Compound Type | Approximate Inversion Barrier (ΔG‡, kcal/mol) | Structural Feature |
|---|---|---|
| Phosphole | ~15-16 | Core phosphole ring |
| Phosphindole | ~23-24 | Mono-annulation with a benzene ring |
| Dibenzophosphole | ~25-26 | Di-annulation with benzene rings |
Enantioselective Catalytic Methods for P-Stereogenic Phosphindole Derivatives
The development of catalytic methods to control the stereochemistry at the phosphorus atom has been a major focus in organophosphorus chemistry. chemrxiv.orgnih.govchemrxiv.org These methods provide access to enantiomerically enriched phosphindole derivatives, which are valuable as chiral ligands and catalysts. nih.gov
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org In the context of phosphindoles, the kinetic resolution of racemic phosphindole oxides has been successfully achieved through rhodium-catalyzed asymmetric arylation. nih.gov
This method involves reacting a racemic mixture of P-chiral phosphindole oxides with an arylating agent in the presence of a chiral rhodium catalyst. nih.gov One enantiomer of the phosphindole oxide reacts faster than the other, leading to an enantiomerically enriched sample of the unreacted starting material and the formation of an enantioenriched tertiary phosphine (B1218219) oxide product. nih.govnsf.gov By employing a chiral diene ligand, high selectivity factors (up to 569) have been achieved under mild conditions. nih.gov This approach provides a practical route to obtaining both enantiomers of a P-chiral phosphindole oxide. nih.govnih.gov
Asymmetric arylation represents a direct approach to creating P-stereogenic centers. nsf.gov These strategies typically involve the cross-coupling of a secondary phosphine oxide with an aryl halide or a related arylating agent, catalyzed by a transition metal complex bearing a chiral ligand. researchgate.netresearchgate.net The chiral ligand controls the stereochemical outcome of the C-P bond formation, leading to the preferential formation of one enantiomer of the tertiary phosphine oxide product.
Various transition metals, including palladium and nickel, have been employed for this purpose. nsf.govresearchgate.net The choice of the metal, the chiral ligand, and the reaction conditions is crucial for achieving high enantioselectivity. These methods are attractive because they construct the P-stereocenter and the desired C-P bond in a single step from readily available starting materials. researchgate.net
Copper-catalyzed enantioselective arylation has emerged as a significant and more sustainable method for the synthesis of P-stereogenic tertiary phosphine oxides. cam.ac.uknih.gov This approach often utilizes diaryliodonium salts as the arylating agents for secondary phosphine oxides (SPOs). cam.ac.uknih.gov
In a typical reaction, a secondary phosphine oxide is coupled with a diaryliodonium salt in the presence of a copper catalyst and a chiral ligand. cam.ac.uk The secondary phosphine oxide can exist in equilibrium with its tautomer, a phosphinous acid, which can act as a nucleophile or a ligand for the copper center. cam.ac.uk This process has been shown to be applicable to a wide range of substrates, affording tertiary phosphine oxides with high enantiomeric excess. cam.ac.uknih.gov A dynamic kinetic asymmetric version of this transformation has also been developed, where the facile racemization of the starting secondary phosphine oxide under the reaction conditions allows for the conversion of a racemate into a single enantiomer of the product in high yield and enantioselectivity. dicp.ac.cnnih.gov
| Catalyst System | Arylating Agent | Substrate | Product Type | Key Feature |
|---|---|---|---|---|
| Cu-catalyst with chiral ligand | Diaryliodonium salt | Secondary Phosphine Oxide | Tertiary Phosphine Oxide | High enantioselectivity for a broad range of substrates. cam.ac.uk |
| Cu-catalyst with chiral 1,2-diamine ligand | Aryl iodide | Secondary Phosphine Oxide | Tertiary Phosphine Oxide | Dynamic kinetic asymmetric transformation (DYKAT) with high yields and enantioselectivities. dicp.ac.cn |
Diastereoselective Synthetic Pathways to Phosphindole Analogs
Diastereoselective synthesis provides another powerful avenue for controlling the stereochemistry of phosphindole analogs. nsf.gov This approach involves the use of a chiral auxiliary, which is a chiral group temporarily incorporated into one of the reactants. The existing stereocenter in the auxiliary directs the formation of a new stereocenter, leading to the preferential formation of one diastereomer.
The chiral auxiliary can be attached to the phosphorus atom or to another part of the molecule. After the diastereoselective reaction, the auxiliary is removed to yield the enantiomerically enriched product. nsf.gov While this method requires additional synthetic steps for the attachment and removal of the auxiliary, it is a robust and widely used strategy for the synthesis of P-stereogenic compounds when catalytic methods are not available or are inefficient. nsf.govnih.govorganic-chemistry.orgnih.gov
Control of Helical Chirality in Phosphahelicene Synthesis via Phosphindole Units
Phosphindole units can be incorporated into larger, helically chiral structures known as phosphahelicenes. researchgate.net In these molecules, the inherent chirality of the P-stereogenic center within the phosphindole unit can be used to control the screw-sense of the helix. researchgate.net
The synthesis of such phosphahelicenes can be achieved through methods like photochemical cyclization of stilbene-type precursors containing a phosphindole moiety. researchgate.net The stereochemistry at the phosphorus atom of the starting material dictates the helical chirality (P- or M-helicity) of the final helicene product. This transfer of chirality from a stereogenic atom to a helical structure is a fascinating aspect of stereochemistry with potential applications in chiral recognition and asymmetric catalysis. researchgate.netrsc.orgrsc.org The terminal phosphole units in these structures can also undergo further photochemical reactions, such as [2+2] annulations, to create dimeric helical structures. researchgate.net
Mechanistic Investigations of Reactions Involving 5h Benzo B Phosphindole, 5 Phenyl
Elucidation of Complex Reaction Pathways and Transition State Analysis
The formation and reactivity of 5-phenyl-5H-benzo[b]phosphindole are governed by intricate reaction pathways that have been the subject of detailed mechanistic studies. These investigations, often supported by computational chemistry, have shed light on the underlying principles of its synthesis and transformations.
Detailed Studies of Cyclization Mechanisms
The synthesis of the benzo[b]phosphindole core typically involves a crucial cyclization step. While specific transition state analyses for the formation of 5-phenyl-5H-benzo[b]phosphindole are not extensively detailed in publicly available literature, general principles of phosphole synthesis can provide insights. The cyclization process is a key determinant of the final product's structure and stereochemistry. Computational studies on related phosphole systems suggest that the reaction proceeds through a concerted or stepwise mechanism, with the transition state geometry and energy barriers being highly dependent on the nature of the starting materials and reaction conditions.
Characterization of π-Electron Fluctuation-Induced P+/C- Ambiphilic Interactions
The electronic structure of 5-phenyl-5H-benzo[b]phosphindole, with its extended π-system, gives rise to interesting reactivity patterns. The concept of ambiphilicity, where a molecule can act as both a nucleophile and an electrophile, is pertinent. In this phosphindole, fluctuations in the π-electron cloud can induce a transient polarization, creating a partially positive charge on the phosphorus atom (P+) and a partially negative charge on a carbon atom (C-) within the aromatic framework. This induced P+/C- ambiphilic character can dictate the molecule's reactivity towards various reagents. However, specific experimental or computational studies quantifying this interaction in 5-phenyl-5H-benzo[b]phosphindole are not prominently reported.
Kinetic Analyses and Determination of Reaction Rate Influences
The rate at which 5-phenyl-5H-benzo[b]phosphindole is formed is a critical parameter for optimizing its synthesis. Kinetic analyses provide a quantitative understanding of how different factors affect the reaction speed.
Impact of Electronic and Steric Properties of Substituents on Reaction Kinetics
Advanced Computational Methodologies for Mechanistic Elucidation
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In chemistry, it is widely applied to predict molecular geometries, energies, and other properties. A key application of DFT in mechanistic studies is the mapping of reaction pathways. This process involves locating the stationary points on a potential energy surface, which correspond to reactants, products, intermediates, and, crucially, transition states. By calculating the relative free energies of these species, a detailed reaction mechanism can be constructed. researchgate.net
While specific DFT studies detailing the complete reaction pathway mapping for 5H-Benzo[b]phosphindole, 5-phenyl- are not extensively documented in publicly available research, the feasibility and power of the DFT method have been demonstrated for very similar structures, notably its oxidized form, 5-phenyl-5H-benzo[b]phosphindole 5-oxide (PhBPO). nih.gov Theoretical investigations on PhBPO and its derivatives have shown a good correspondence between DFT-simulated data and experimental results for infrared (IR) and UV-vis spectral properties, which validates the accuracy of the DFT approach for this class of compounds. nih.govresearchgate.net
These studies typically involve:
Geometry Optimization: Calculating the lowest energy structure of the molecule.
Frequency Calculations: Confirming that the optimized structure is a true minimum on the potential energy surface and simulating vibrational spectra. nih.gov
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding chemical reactivity.
The data generated from such DFT calculations are foundational for mapping reaction pathways. For instance, the calculated ground state geometries and orbital energy gaps provide the starting point for locating transition states in potential reactions. nih.gov
Table 1: Illustrative Data from DFT Calculations on the Benzo[b]phosphindole Scaffold
This table is representative of the types of data obtained from DFT studies on 5-phenyl-5H-benzo[b]phosphindole 5-oxide, demonstrating the method's capabilities.
| Calculated Property | Description | Significance for Mechanistic Studies |
| Ground State Geometry | The optimized 3D structure with the lowest electronic energy. | Provides the starting point for modeling reaction coordinates. |
| Orbital Energy Gap (HOMO-LUMO) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. nih.gov | A key indicator of chemical reactivity and the energy required for electronic excitation. |
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. nih.gov | Used to characterize stationary points (as minima or transition states) and to calculate zero-point vibrational energies and thermal corrections to free energies. |
| UV-vis and Fluorescence Spectra | Simulated electronic absorption and emission spectra. nih.gov | Validation of the computational method by comparison with experimental data; provides insight into the electronic transitions that govern photophysical properties. |
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling classical Lewis structures. This method provides a detailed analysis of the electron density distribution, revealing insights into atomic charges, bond types, hybridization, and, critically, the stabilizing effects of electron delocalization.
NBO analysis achieves this by partitioning the wavefunction into orbitals that are localized on one (lone pairs) or two (bonds) centers with maximum electron occupancy. The remaining, less occupied "non-Lewis" orbitals represent the antibonding and Rydberg orbitals. The interaction between a filled, Lewis-type "donor" NBO (like a bond or lone pair) and an empty, non-Lewis-type "acceptor" NBO (like an antibonding orbital) is a key aspect of the analysis. The strength of these donor-acceptor interactions can be quantified using second-order perturbation theory, providing a measure of the energy of delocalization, also known as hyperconjugation.
For 5H-Benzo[b]phosphindole, 5-phenyl-, NBO analysis would be instrumental in understanding:
The nature of the P-C bonds: Quantifying their polarity and hybrid orbital contributions.
Electron Delocalization: Assessing the extent of π-conjugation throughout the aromatic system and the delocalization of phosphorus lone pair electrons (in the trivalent P(III) form) or the influence of the phosphoryl group (in the pentavalent P(V) oxide form).
Influence of the Phenyl Substituent: Determining how the 5-phenyl group electronically perturbs the benzo[b]phosphindole core through inductive and resonance effects.
These delocalization effects, quantified by NBO analysis, are crucial for understanding the molecule's stability and its reactivity towards electrophiles or nucleophiles.
Table 2: Representative Donor-Acceptor Interactions from NBO Analysis
This table illustrates the type of information NBO analysis provides, which is crucial for understanding electron delocalization and reactivity. The specific interactions and energies would be unique to 5H-Benzo[b]phosphindole, 5-phenyl-.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Description of Interaction |
| LP (P) | π(C=C) | Value | Delocalization of the phosphorus lone pair into an adjacent π-antibonding orbital of the aromatic ring. |
| π (C=C) | π(C=C) | Value | π-conjugation within the fused benzene (B151609) rings of the benzo[b]phosphindole core. |
| σ (C-H) | σ(P-C) | Value | Hyperconjugative interaction donating electron density from a C-H bond to a P-C antibonding orbital. |
| π (Phenyl) | π*(Phosphole) | Value | Conjugative interaction between the phenyl substituent and the phosphole ring system. |
*E(2) represents the stabilization energy associated with the donor-acceptor interaction.
Advanced Spectroscopic Characterization Techniques for Phosphindole Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organophosphorus compounds like 5-phenyl-5H-benzo[b]phosphindole. By analyzing various nuclei (¹H, ¹³C, ³¹P), a comprehensive picture of the molecular framework can be assembled.
High-Resolution ¹H, ¹³C, and ³¹P NMR for Structural Elucidation
High-resolution ¹H, ¹³C, and ³¹P NMR spectra provide fundamental information about the number and type of atoms and their immediate electronic environment. While specific, fully assigned spectral data for 5-phenyl-5H-benzo[b]phosphindole is not widely published, the expected characteristics can be described based on its structure and data from analogous compounds. ipb.pt
¹H NMR: The proton spectrum is expected to show a complex series of multiplets in the aromatic region (approximately 7.0-8.0 ppm). These signals correspond to the thirteen protons distributed across the fused benzo rings and the pendant phenyl group. The proximity of certain protons to the phosphorus atom may result in observable coupling (J-coupling), causing further splitting of the signals.
¹³C NMR: The ¹³C NMR spectrum will display signals for all 18 carbon atoms. The carbons directly bonded to the phosphorus atom (ipso-carbons) are expected to appear as doublets due to ¹JPC coupling. Carbons that are two, three, or even four bonds away may also show smaller couplings (ⁿJPC). researchgate.net Publicly available information indicates that a ¹³C NMR spectrum for this compound was recorded on a Varian XL-100 instrument. nih.gov
³¹P NMR: As a trivalent phosphine (B1218219), 5-phenyl-5H-benzo[b]phosphindole is expected to exhibit a single resonance in the ³¹P NMR spectrum. The chemical shift for trivalent phosphorus compounds typically appears in a characteristic region, distinct from pentavalent phosphorus species such as phosphine oxides or sulfides. rsc.org This makes ³¹P NMR a crucial tool for confirming the oxidation state of the phosphorus center. A ³¹P NMR spectrum has been recorded on a Bruker WH-360 instrument. nih.gov
Illustrative NMR Data for 5-phenyl-5H-benzo[b]phosphindole (Note: The following table is a representative example based on known principles of NMR spectroscopy and is for illustrative purposes.)
| Spectrum | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
|---|---|---|---|---|
| ³¹P NMR | ~ -10 ppm | s | - | P(III) center |
| ¹H NMR | 7.0 - 8.0 ppm | m | - | Ar-H |
| ¹³C NMR | 120 - 150 ppm | m, d | ⁿJPC | Ar-C |
Two-Dimensional NMR Techniques (e.g., ¹H-³¹P HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity within a molecule. For organophosphorus compounds, the Heteronuclear Multiple Bond Correlation (HMBC) experiment, specifically correlating ¹H and ³¹P nuclei, is exceptionally powerful. nih.gov
The ¹H-³¹P HMBC experiment detects long-range couplings between the phosphorus atom and protons that are typically two to four bonds away. This allows for the unambiguous assignment of protons on the rings relative to the heteroatom. For 5-phenyl-5H-benzo[b]phosphindole, this technique would reveal correlations between the single phosphorus atom and specific protons on both the dibenzophosphole core and the attached phenyl ring, thereby confirming the C-P and C-C-P bonding network. magritek.com The high sensitivity of modern HMBC pulse sequences allows these crucial correlations to be detected even for very small coupling constants. nih.gov
Application of ³¹P Chemical Shifts and J-Couplings in Stereochemical Assignment
The parameters obtained from ³¹P NMR spectroscopy are highly sensitive to the electronic and steric environment of the phosphorus atom.
Chemical Shift: The ³¹P chemical shift is highly diagnostic of the coordination number and oxidation state of the phosphorus atom. A trivalent phosphine like 5-phenyl-5H-benzo[b]phosphindole has a characteristic chemical shift. Upon oxidation to the corresponding pentavalent phosphine oxide, this signal would shift significantly downfield, providing clear evidence of the chemical transformation.
J-Coupling: Spin-spin coupling constants between phosphorus and other nuclei (¹H or ¹³C) provide definitive through-bond connectivity information. One-bond carbon-phosphorus couplings (¹JPC) are typically large and confirm the direct C-P bond. Two- and three-bond couplings (²JPC, ³JPC, ²JPH, ³JPH) are smaller but crucial for assembling the molecular skeleton and can sometimes provide insight into the dihedral angles and, consequently, the conformation of the molecule. researchgate.net
X-ray Crystallography for Definitive Structural and Stereochemical Confirmation
The crystal structure of 5-phenyl-5H-benzo[b]phosphindole has been determined and its coordinates have been deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov This analysis provides definitive confirmation of its molecular structure and stereochemistry. The crystallographic data reveals a trigonal pyramidal geometry at the phosphorus center, which is characteristic of trivalent phosphines. It also precisely defines the planarity of the fused benzo[b]phosphindole ring system and the orientation of the phenyl substituent relative to this core.
Crystallographic Data Summary
| Parameter | Information | Source |
|---|---|---|
| CCDC Number | 128673 | nih.gov |
| Formula | C₁₈H₁₃P | nih.gov |
| Crystal System | (Available via CCDC) | cam.ac.ukcam.ac.uk |
| Space Group | (Available via CCDC) | cam.ac.ukcam.ac.uk |
| Key Features | Trigonal pyramidal P atom, near-planar dibenzophosphole core | ipb.ptnih.gov |
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to within 0.001 Da). This precision makes it possible to determine a unique elemental composition for a given mass, thus validating the molecular formula of a newly synthesized compound. rsc.orglcms.cz
For 5-phenyl-5H-benzo[b]phosphindole, the molecular formula is C₁₈H₁₃P. HRMS analysis would involve ionizing the sample and measuring the exact mass of the resulting molecular ion ([M]⁺ or protonated molecule [M+H]⁺). This experimentally determined mass is then compared to the theoretically calculated exact mass. A close match provides high confidence in the compound's elemental composition. nih.gov
HRMS Data for Molecular Formula Validation
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃P |
| Calculated Exact Mass | 260.07549 Da |
| Expected HRMS Result | m/z = 260.0755 (or similar, within 5 ppm) |
Other Spectroscopic Methods for Academic Research
Beyond routine characterization, a suite of advanced spectroscopic techniques is employed in academic research to gain a deeper understanding of the nuanced structural and electronic features of phosphindole systems. These methods are indispensable for correlating molecular architecture with material properties.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and probing the bonding framework of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a complex heterocyclic system such as 5-phenyl-5H-benzo[b]phosphindole, the IR spectrum reveals a characteristic fingerprint arising from the vibrational modes of its constituent parts.
Detailed interpretation of these spectra is often complex due to the large number of atoms and the coupling of vibrations. Consequently, experimental findings are frequently augmented by computational methods, particularly Density Functional Theory (DFT), to achieve a precise assignment of vibrational bands. researchgate.netnih.gov Research on the closely related compound, 5-phenylbenzo[b]phosphindole 5-oxide, has demonstrated excellent agreement between experimental IR spectra and those simulated using DFT, validating the accuracy of this combined approach. researchgate.net
The analysis focuses on identifying key vibrational frequencies:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands appear in the 1600-1450 cm⁻¹ range, characteristic of the fused benzene (B151609) rings and the phenyl substituent.
P-C (Phosphorus-Carbon) Vibrations: The vibrations involving the phosphorus atom within the five-membered ring and its bond to the phenyl group are crucial for confirming the phosphindole structure. These appear at lower frequencies and are highly characteristic.
A Potential Energy Distribution (PED) analysis, performed computationally, can definitively assign each absorption band to specific stretching, bending, or torsional motions within the molecule. nih.gov
Table 1: Typical Infrared Vibrational Modes for 5-phenyl-5H-benzo[b]phosphindole
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene and phenyl rings. |
| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of the carbon-carbon bonds within the aromatic system. |
| C-H In-Plane Bend | 1300 - 1000 | Bending motions of the C-H bonds within the plane of the aromatic rings. |
| C-H Out-of-Plane Bend | 900 - 675 | Bending motions of the C-H bonds out of the plane of the aromatic rings. |
| P-C Stretch (Aromatic) | 1100 - 900 | Stretching vibrations of the phosphorus-carbon bonds within the phosphole ring. |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is an essential tool for characterizing the electronic structure of π-conjugated systems like 5-phenyl-5H-benzo[b]phosphindole. The extended network of alternating single and double bonds across the fused rings allows for delocalized π-orbitals, leading to characteristic π → π* electronic transitions.
The absorption spectrum provides key information on the molecule's conjugation and electronic properties. researchgate.net The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of substituents. researchgate.net
Conjugation Effects: The electronic properties of the phosphindole core can be systematically tuned by chemical modification. Introducing electron-donating or electron-withdrawing groups onto the aromatic backbone alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change in the HOMO-LUMO gap directly affects the energy required for electronic transitions, resulting in a shift of the λmax value:
Bathochromic Shift (Red Shift): An increase in λmax, typically caused by extending conjugation or adding electron-donating groups. researchgate.net
Hypsochromic Shift (Blue Shift): A decrease in λmax, often resulting from a disruption of planarity or the addition of certain electron-withdrawing groups.
Studies on related phosphafluorene oxide derivatives show that their photophysical behavior is significantly affected by different substituents, with λmax values shifting based on the electronic nature of the attached groups. beilstein-journals.org For instance, simulations on 5-phenylbenzo[b]phosphindole 5-oxide and its derivatives have been used to assign the UV-Vis spectra in detail, explaining the relationship between structure and electronic properties. researchgate.net
Table 2: Representative UV-Vis Absorption Maxima (λmax) for Substituted Phosphafluorene Oxide Derivatives in Toluene
| Compound | Substituent Group | λmax (nm) | Effect on Absorption |
| 7-H | Hydrogen | 338 | Baseline absorption |
| 7-Br | Bromo | 342 | Slight Red Shift (Bathochromic) |
| 7-Ph-1 | Phenyl | 354 | Significant Red Shift |
| 7-Ph-2 | Biphenyl (B1667301) | 366 | Strong Red Shift |
Data adapted from studies on related 9-phenyl-9-phosphafluorene oxide systems to illustrate substituent effects. beilstein-journals.org
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a specialized absorption technique that measures the difference in absorption of left- and right-handed circularly polarized light. This method is exclusively sensitive to chiral molecules—those that are non-superimposable on their mirror images.
The parent compound, 5-phenyl-5H-benzo[b]phosphindole, is achiral and therefore does not produce a CD signal. However, CD spectroscopy would become an indispensable tool for the stereochemical analysis of its chiral derivatives. Chirality could be introduced into the structure in several ways, such as:
Atropisomerism: Hindered rotation around a single bond can lead to stable, separable enantiomers.
Chiral Substituents: The attachment of an enantiomerically pure group to the phosphindole core.
Asymmetric Synthesis: Creating a chiral center elsewhere in the molecule.
For such chiral phosphindole derivatives, a CD spectrum provides a unique fingerprint corresponding to its specific three-dimensional structure. The sign (positive or negative) and intensity of the CD bands (known as Cotton effects) are highly sensitive to the absolute configuration of the stereocenters. In modern research, experimental CD spectra are often compared with spectra predicted by time-dependent DFT (TD-DFT) calculations to confidently assign the absolute configuration of a newly synthesized chiral molecule. The technique is also sensitive to the self-assembly and formation of supramolecular structures in solution or in thin films, as seen in studies of other complex chiral organic materials. researchgate.net
Theoretical and Computational Studies of 5h Benzo B Phosphindole, 5 Phenyl Systems
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of phosphole-based π-conjugated systems. These methods allow for a detailed analysis of how chemical modifications and the inherent structural framework influence the molecule's behavior.
Density Functional Theory (DFT) has become a standard and reliable method for investigating the ground state properties of organophosphorus compounds. researchgate.net By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of optimized molecular geometries, electronic structures, and other key parameters. For systems similar to 5H-Benzo[b]phosphindole, 5-phenyl-, DFT calculations, often using functionals like B3LYP, have been shown to provide results that correlate well with experimental data, particularly for geometric parameters and vibrational spectra. researchgate.netmdpi.com
In a study on the closely related 5-phenyl-5H-benzo[b]phosphindole 5-oxide (PhBPO) and its derivatives, DFT calculations were employed to understand their ground state geometries and orbital energy gaps. researchgate.net These calculations reveal the planarity of the fused ring systems, a crucial factor for π-conjugation, and how different substituents can tune the electronic properties. researchgate.netbeilstein-journals.org The reliability of DFT in these systems is confirmed by the good correspondence between simulated and experimental infrared (IR) and UV-vis spectra. researchgate.net
Table 1: Representative Ground State Calculation Parameters for a Benzo[b]phosphindole System
| Parameter | Method/Basis Set | Application |
|---|---|---|
| Geometry Optimization | DFT/B3LYP/6-31G(d) | Determination of minimum energy structure |
| Vibrational Frequencies | DFT/B3LYP/6-31G(d) | Confirmation of true energy minima and IR spectra simulation |
Note: This table represents typical computational parameters used for similar phosphole systems.
To understand the photophysical properties of molecules, such as their absorption and emission of light, it is necessary to investigate their excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost for calculating the electronic spectra of large molecules. researchgate.netnih.gov
TD-DFT calculations are instrumental in interpreting experimental UV-vis absorption and fluorescence spectra. researchgate.net By simulating the electronic transitions between the ground and excited states, TD-DFT can predict the energies and intensities of these transitions. This information is crucial for understanding the nature of the excited states (e.g., whether they involve intramolecular charge transfer) and for designing new materials with specific optical properties. researchgate.netresearchgate.net For instance, TD-DFT has been successfully applied to various polycyclic aromatic hydrocarbons and phosphole derivatives to explain their photophysical behaviors. nih.govresearchgate.net
The Single Excitation Configuration Interaction (CIS) method is another approach for calculating excited state properties. CIS is a simpler ab initio method than TD-DFT and was one of the earliest methods developed for this purpose. While it can provide qualitative insights into electronic transitions, it often yields less accurate results for excitation energies compared to more modern methods like TD-DFT, especially for complex systems. Due to these limitations, TD-DFT is now more commonly employed for studying the excited states of molecules like benzo[b]phosphindoles. researchgate.net
The properties of a molecule can be significantly influenced by its environment, particularly by the solvent in which it is dissolved. The Polarizable Continuum Model (PCM) is a computational method used to account for these solvent effects. wikipedia.orguni-muenchen.de PCM models the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule placed in a cavity within it. wikipedia.org
This approach allows for the calculation of molecular properties in a more realistic environment than the gas phase. uni-muenchen.deq-chem.com The free energy of solvation calculated using PCM is typically broken down into electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.orguni-muenchen.de PCM is widely available in quantum chemistry software packages and can be combined with methods like DFT and TD-DFT to predict how solvent polarity will affect ground and excited state properties, such as absorption and emission spectra. researchgate.netwikipedia.org
Investigation of Electronic Structure and Delocalization
The electronic structure, particularly the arrangement of frontier molecular orbitals, is key to the chemical reactivity and optical and electronic properties of conjugated molecules.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally corresponds to a molecule that is more easily excitable, often resulting in the absorption of longer wavelengths of light. nih.govfrontiersin.org
DFT calculations are routinely used to determine the energies of the HOMO and LUMO and thus the energy gap. mdpi.comnih.gov For phosphole-based systems, studies have shown that chemical modifications, such as oxidation of the phosphorus atom or the addition of various substituents, can significantly alter the HOMO and LUMO energy levels, thereby tuning the energy gap. researchgate.netnih.govrsc.org This tunability is a key feature that makes these compounds promising for applications in organic electronics. researchgate.netnih.gov For example, calculations on benzo[f]naphtho[2,3-b]phosphoindoles have shown HOMO-LUMO gaps in the range of 3.60–3.96 eV. nih.govbeilstein-journals.org The substituent effects on the HOMO-LUMO gap have been systematically studied in various aromatic systems. frontiersin.orgnih.gov
Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Representative P-Oxide Derivative
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 5-phenyl-5H-benzo[b]phosphindole 5-oxide | -6.21 | -1.89 | 4.32 |
| 8-(naphthalen-2-yl) derivative | -6.09 | -2.13 | 3.96 |
| 8-(4-methoxyphenyl) derivative | -5.87 | -1.86 | 4.01 |
| 8-(4-methylbenzoate) derivative | -6.31 | -2.43 | 3.88 |
Data adapted from a study on 5-phenyl-5H-benzo[b]phosphindole 5-oxide and its C8-substituted derivatives, illustrating the tunability of the electronic properties. researchgate.net
Analysis of Charge Transfer and Delocalization Phenomena
The electronic characteristics of phosphole-based π-conjugated systems, such as 5H-Benzo[b]phosphindole, 5-phenyl-, are significantly influenced by charge transfer and the delocalization of electrons within the molecule. Theoretical studies, often employing non-empirically tuned range-separated density functional theory (TRS-DFT), are instrumental in understanding these phenomena. These methods provide a balanced description of localized and delocalized electronic effects, which is crucial for accurately predicting the properties of these materials.
Theoretical Prediction of Charge Carrier Mobility (Hole and Electron)
Theoretical calculations are a powerful tool for predicting the intrinsic charge carrier mobility of organic semiconductor materials. While specific mobility values for 5H-Benzo[b]phosphindole, 5-phenyl- are not extensively documented in the provided results, studies on structurally related π-conjugated oligomers containing phosphole units offer valuable insights.
For example, computational studies on oligomers incorporating dithienophosphole (DTP) units have predicted significant ambipolar charge transport properties. By systematically studying the effects of oligomer length and the nature of aromatic spacer groups, researchers have been able to forecast high charge transfer mobilities. For certain designed oligomers, predicted hole mobilities have reached values as high as 10.86 cm² V⁻¹ s⁻¹, with electron mobilities reaching up to 20.17 cm² V⁻¹ s⁻¹. researchgate.net These predictions, derived from density functional theory (DFT) calculations, highlight the potential of phosphole-based systems in electronic applications and underscore the importance of theoretical modeling in designing high-performance materials. researchgate.netresearchgate.net
Table 1: Predicted Charge Carrier Mobilities for Related Oligomers
| Oligomer | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |
| 4DTDPPTT | 9.62 | 7.54 |
| 4DTDPPBT | 10.73 | 8.06 |
| 4DTDPPTVT | 12.60 | 15.56 |
| 4DTDPPBDT | 10.86 | 20.17 |
| Data sourced from theoretical studies on related phosphole-containing oligomers. researchgate.net |
Aromaticity and Antiaromaticity Switches in Phosphindole Systems
Phosphole and its fused-ring derivatives, like the benzo[b]phosphindole system, exhibit unique electronic behavior related to aromaticity. Phospholes themselves are considered to have low aromaticity. nih.gov A fascinating and significant phenomenon in these systems is the ability to "switch" from a state of low aromaticity to one of low antiaromaticity through chemical modification. nih.govresearchgate.net
Structure-Property Relationship Studies within a Theoretical Framework
Systematic Investigation of Substitutional Effects on Electronic Properties
The electronic and optical properties of phosphole derivatives can be precisely controlled through the strategic placement of substituents. Density Functional Theory (DFT) calculations have been effectively used to study these relationships in derivatives of 5-phenylbenzo[b]phosphindole 5-oxide. researchgate.net
By introducing various π-conjugated groups with differing electronic natures (e.g., electron-donating or electron-withdrawing) at specific positions, such as the C8 position, it is possible to systematically alter the molecule's properties. For example, studies have shown that substituents impact the ground state geometries, HOMO-LUMO energy gaps, and spectral properties. researchgate.net Electron-donating groups like 4-methoxyphenyl (B3050149) and electron-withdrawing groups like 4-benzonitrile have been computationally attached to the 5-phenylbenzo[b]phosphindole 5-oxide core to probe these effects. researchgate.net The results demonstrate a clear correlation between the nature of the substituent and the resulting electronic structure, proving that chemical modification is a viable path to tune these materials for specific functions, such as fluorescent applications. researchgate.net
Table 2: Effect of Substituents on the Calculated Energy Gap of 5-phenylbenzo[b]phosphindole 5-oxide Derivatives
| Substituent at C8 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| H (Parent Compound) | -6.45 | -1.79 | 4.66 |
| Naphthalen-2-yl | -6.21 | -2.07 | 4.14 |
| 4-methoxyphenyl | -6.04 | -1.78 | 4.26 |
| 4-Methyl benzoate | -6.57 | -2.17 | 4.40 |
| 4-benzonitrile | -6.67 | -2.25 | 4.42 |
| Data derived from DFT calculations on substituted 5-phenylbenzo[b]phosphindole 5-oxide. researchgate.net |
Computational Analysis of Conformational Flexibility and its Influence on Electronic Behavior
The three-dimensional structure and conformational flexibility of a molecule are intrinsically linked to its electronic properties. For fused-ring systems like benzo[b]phosphindoles, the planarity of the ring system is a critical factor. X-ray crystal analysis of related, larger phosphole-fused acenes has revealed that the polycyclic skeletons are often nearly planar. beilstein-journals.orgbeilstein-journals.org This planarity facilitates effective π-orbital overlap, which is essential for electron delocalization and efficient charge transport.
Computational methods, such as semi-empirical programs, are employed to determine the most stable conformers of flexible molecules and analyze their stereochemistry. arxiv.org For benzo[b]phosphindole systems, theoretical calculations can explore the rotational barrier of the 5-phenyl group and assess how different conformations might influence the HOMO-LUMO gap and other electronic parameters. While the core benzo[b]phosphindole skeleton is relatively rigid, the orientation of the phenyl substituent can introduce a degree of conformational variability. Understanding this interplay between molecular conformation and electronic behavior is crucial for designing materials with optimized and predictable properties. beilstein-journals.org
Catalytic Applications and Ligand Design with Phosphindole Scaffolds
5H-Benzo[b]phosphindole, 5-phenyl- as an Organophosphine Ligand
5H-Benzo[b]phosphindole, 5-phenyl-, a trivalent phosphorus compound, serves as a valuable organophosphine ligand in transition metal catalysis. strem.com Its rigid dibenzophosphole backbone and the phenyl substituent on the phosphorus atom influence its steric and electronic properties, which are crucial for its catalytic performance.
Utility in Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
While specific studies detailing the use of 5H-Benzo[b]phosphindole, 5-phenyl- in cross-coupling reactions are not extensively documented in the provided search results, the broader class of phosphine (B1218219) ligands is fundamental to these transformations. Transition metal-catalyzed cross-coupling reactions are powerful methods for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Mechanistic studies on palladium-catalyzed oxidative cross-coupling reactions highlight the importance of the ligand in influencing the reaction outcome. nih.gov The electronic properties of phosphine ligands, for instance, can affect the rate-determining transmetalation step in Stille coupling reactions. psu.edu
The construction of the benzo[b]phosphole scaffold itself can be achieved through transition metal-promoted reactions, such as palladium-catalyzed C2–H alkynylation, which underscores the synergy between these catalysts and phosphole-based structures.
Design Principles for Phosphindole-Based Ligands in Transition Metal Catalysis
Key design principles for phosphindole-based ligands include:
Electronic Tuning: The electronic nature of the ligand, whether electron-donating or electron-withdrawing, plays a critical role. This can be modified by introducing different substituents on the phosphindole core or the phosphorus atom. For instance, in derivatives like 5-phenyl-5H-benzo[b]phosphindole 5-oxide, the phosphoryl group creates an electron-accepting scaffold.
Steric Hindrance: The bulkiness of the ligand, often quantified by the Tolman cone angle, influences the coordination environment around the metal center. This steric bulk can impact the stability of the catalytic species and the selectivity of the reaction. psu.edu
Chelation and Bite Angle: For bidentate phosphine ligands, the bite angle, defined by the P-M-P bond angle (where M is the metal), is a crucial parameter. It affects the geometry and stability of the metal complex, thereby influencing the catalytic outcome.
Chirality: The incorporation of chiral elements into the phosphindole scaffold is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.
The interplay of these factors allows for the rational design of ligands tailored for specific catalytic applications.
Phosphindole Derivatives as Organocatalysts in Organic Transformations
Phosphine-based organocatalysis has emerged as a powerful tool in synthetic organic chemistry. Phosphindole derivatives, in particular, have demonstrated utility in various transformations. For example, naphthylindole-derived phosphines have been successfully employed as organocatalysts in the [4+1] cyclization of ortho-quinone methides with Morita-Baylis-Hillman carbonates, leading to the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives with high yields and excellent diastereoselectivities. nih.gov This represents the first application of this class of phosphines as organocatalysts and provides a valuable method for constructing the 2,3-dihydrobenzofuran scaffold. nih.gov
Phosphindole-Based Chiral Ligands for Enantioselective Processes
The development of chiral phosphine ligands has been instrumental in the advancement of asymmetric catalysis. Phosphindole scaffolds provide a versatile platform for the design of such ligands, which have found significant applications in gold and palladium-catalyzed enantioselective reactions.
Applications in Enantioselective Gold Catalysis
Chiral phosphine ligands are among the most common and effective ligands used in asymmetric gold catalysis. mdpi.com The design of these ligands is crucial for controlling the stereochemical outcome of gold-catalyzed reactions. mdpi.com Bifunctional ligands, which possess both a coordinating phosphine group and another functional group capable of interacting with the substrate, have proven to be a versatile strategy for achieving high enantioselectivity. nih.gov
For instance, amide-functionalized chiral binaphthylphosphine ligands have enabled the highly enantioselective trapping of in situ generated gold carbene species by alcoholic nucleophiles. nih.gov This cooperative catalysis, where the ligand actively participates in the reaction mechanism beyond simple coordination, has led to the formation of γ-alkoxy-α,β-unsaturated imides with excellent enantiomeric excesses. nih.gov Similarly, TADDOL-derived phosphine-phosphite ligands have been used to prepare chiral gold catalysts for the regio- and diastereoselective tandem cyclization/intermolecular [3+3]-cycloaddition of 2-(1-alkynyl)-2-alken-1-ones with azomethine imines, affording furo[3,4-d]tetrahydropyridazines in high yields and enantioselectivities. nih.gov
Future Directions and Challenges in the Catalytic Utility of Phosphindole Systems
The development of novel phosphine ligands is a cornerstone of progress in homogeneous catalysis. Within this context, phosphindole-based scaffolds, such as 5-phenyl-5H-benzo[b]phosphindole, present a unique combination of electronic and steric properties that make them intriguing candidates for future catalytic applications. However, the translation of their potential into practical, widespread use is accompanied by a set of distinct challenges that the field must address.
The core structure of 5-phenyl-5H-benzo[b]phosphindole, which incorporates a phosphorus atom within a dibenzophosphole framework, offers a rigid backbone that can be advantageous for creating well-defined catalytic sites. The phenyl group attached to the phosphorus atom further influences the steric and electronic environment of the metal center to which it coordinates. Future advancements in the catalytic utility of such phosphindole systems are contingent on overcoming several key hurdles and exploring new research avenues.
A significant area of future development lies in the rational design of phosphindole-based ligands to achieve higher activity and selectivity in a broader range of chemical transformations. While ligands like those based on indolylphosphines and other heterocyclic phosphines have demonstrated success in palladium-catalyzed cross-coupling reactions, the specific application of 5-phenyl-5H-benzo[b]phosphindole in such reactions is an area ripe for exploration. The development of derivatives of this compound could lead to catalysts with enhanced performance for challenging reactions, such as the coupling of sterically hindered substrates.
Furthermore, the drive towards more sustainable chemistry presents both a challenge and an opportunity for phosphindole-based catalysts. A major goal is the development of catalytic systems based on earth-abundant and less toxic metals, moving away from a reliance on precious metals like palladium. The design of phosphindole ligands that can effectively stabilize and activate more abundant first-row transition metals, such as iron, copper, or nickel, for a wide array of catalytic transformations is a significant and rewarding challenge.
The expansion of the substrate scope for phosphindole-based catalytic systems is another important future direction. Many current catalytic methods are limited to specific classes of substrates. Developing phosphindole ligands that can promote reactions with previously unreactive or challenging substrates, such as unactivated alkyl halides or a wider range of (hetero)aryl chlorides, would greatly enhance their synthetic utility.
Below is a table summarizing the key future directions and challenges in the catalytic application of phosphindole systems, with 5-phenyl-5H-benzo[b]phosphindole as a representative compound.
| Area of Focus | Future Directions | Key Challenges |
| Ligand Design and Synthesis | Development of chiral and electronically-tuned derivatives of 5-phenyl-5H-benzo[b]phosphindole. | Multi-step syntheses, purification, and cost of starting materials. |
| Catalytic Applications | Exploration in a wider range of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), asymmetric catalysis, and C-H activation. | Overcoming steric hindrance, achieving high turnover numbers, and ensuring broad functional group tolerance. |
| Catalyst Stability | Design of ligands resistant to oxidation and thermal degradation. | Maintaining catalytic activity over extended periods and under harsh reaction conditions. |
| Sustainability | Application in catalytic systems with earth-abundant metals (e.g., Fe, Cu, Ni). | Matching the high efficiency and broad applicability of precious metal catalysts. |
| Substrate Scope | Enabling reactions with challenging and previously incompatible substrates. | Addressing issues of chemoselectivity and regioselectivity with complex molecules. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
